molecular formula C10H18O2 B1606298 1,5-Dimethylhex-5-enyl acetate CAS No. 38228-51-2

1,5-Dimethylhex-5-enyl acetate

Cat. No.: B1606298
CAS No.: 38228-51-2
M. Wt: 170.25 g/mol
InChI Key: BJZUDLDYGABDLT-UHFFFAOYSA-N
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Description

1,5-Dimethylhex-5-enyl acetate is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

Synthetic Intermediates
1,5-Dimethylhex-5-enyl acetate serves as an important intermediate in organic synthesis. It can undergo various transformations, including chlorination and reactions with other reagents to yield valuable derivatives. For example, the reaction of this compound with chlorine monoxide leads to the formation of 4-chloro-1,5-dimethylhex-5-enyl acetate, demonstrating its utility in producing chlorinated compounds under mild conditions .

Biological Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, certain derivatives exhibit significant activity against various bacterial strains. A study investigating the antimicrobial activity of plant extracts found that some compounds showed effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in pharmaceuticals and food preservation .

Industrial Applications

Fragrance and Flavoring
Due to its pleasant odor profile, this compound is utilized in the fragrance industry. It is incorporated into perfumes and cosmetic products to impart floral or fruity notes. The compound's inclusion in formulations is regulated under cosmetic safety assessments to ensure consumer safety .

Pheromone Research
The compound has also been studied for its role in insect pheromone research. It may serve as a model compound for synthesizing pheromones used in pest control strategies. By mimicking natural pheromones, it could help in developing traps that attract specific insect species without harming non-target organisms .

Data Table: Summary of Applications

Application AreaSpecific UseExample Studies/References
Chemical SynthesisIntermediate for chlorination
Biological ActivityAntimicrobial agent
Fragrance IndustryIngredient in perfumes and cosmetics
Pheromone ResearchModel compound for pest control

Case Studies

Case Study 1: Antimicrobial Properties
A study focused on the antimicrobial effects of various plant extracts found that derivatives of this compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli. The results indicated potential for developing new antimicrobial agents derived from this compound .

Case Study 2: Synthesis of Chlorinated Derivatives
Research on the chlorination of alkenes highlighted the efficiency of using this compound as a substrate. The study reported yields exceeding 85% for chlorinated products under mild conditions, showcasing its utility in synthetic organic chemistry .

Q & A

Q. Basic: How can researchers optimize the synthesis of 1,5-Dimethylhex-5-enyl acetate to improve yield and purity?

Answer:
Optimization involves systematic variation of reaction parameters such as catalyst selection (e.g., acid/base catalysts), temperature control (±2°C precision), and solvent polarity. For purification, fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) can isolate the compound. Method validation through GC-MS or HPLC-UV ensures purity (>98%) and yield calculations. Reproducibility requires detailed documentation of reaction conditions, including stoichiometry and reaction time .

Example Table: Synthesis Parameter Optimization

ParameterTested RangeOptimal ValueImpact on Yield
Temperature60–100°C80°C+25%
Catalyst (mol%)1–5% H₂SO₄3%+18%
Reaction Time2–8 hours6 hours+15%

Q. Advanced: What advanced spectroscopic techniques resolve structural ambiguities in this compound?

Answer:
Structural elucidation requires 2D NMR (e.g., HSQC, HMBC) to distinguish between isomers and confirm double-bond geometry. X-ray crystallography provides absolute configuration, while computational methods (DFT) predict vibrational frequencies (IR) and NMR chemical shifts. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For stereochemical analysis, circular dichroism (CD) or NOESY experiments may be employed .

Q. Basic: How should researchers design stability studies for this compound under varying environmental conditions?

Answer:
Stability protocols include:

  • Thermal Stability: Incubate at 40°C, 60°C, and 80°C for 30 days; monitor degradation via HPLC.
  • Photostability: Expose to UV light (320–400 nm) and quantify photoproducts.
  • pH Sensitivity: Test in buffered solutions (pH 3–9; acetate buffer for pH 3.6–5.6) .
  • Humidity: Store at 75% relative humidity; assess hydrolysis via TLC.

Key Metrics: Degradation thresholds (e.g., <5% change over 6 months) and Arrhenius modeling for shelf-life prediction.

Q. Advanced: How can contradictory data regarding the compound’s reactivity in solvents be systematically analyzed?

Answer:
Resolve contradictions by:

Solvent Polarity Studies: Measure reaction rates in solvents with varying Hansen parameters (e.g., hexane vs. DMSO).

Kinetic Analysis: Use pseudo-first-order kinetics to isolate solvent effects.

Statistical Tools: Apply ANOVA to compare datasets and identify outliers.

Computational Solvation Models: COSMO-RS simulations predict solvation energies and transition states.
Documentation must align with IUPAC guidelines for reproducibility .

Q. Basic: What chromatographic methods are effective for quantifying this compound in mixtures?

Answer:

MethodConditionsDetection LimitAdvantages
GC-MSDB-5 column, 50–250°C gradient0.1 ppmHigh sensitivity
HPLC-UVC18 column, 70:30 MeOH:H₂O1 ppmBroad compatibility
UPLC-PDAHSS T3 column, 1.7 µm particles0.05 ppmFast resolution

Validate methods using spike-recovery tests (90–110% recovery) and calibration curves (R² > 0.995) .

Q. Advanced: What computational approaches predict the environmental fate of this compound?

Answer:

  • QSAR Models: Predict biodegradation (e.g., BIOWIN) and ecotoxicity (ECOSAR).
  • Molecular Dynamics (MD): Simulate hydrolysis pathways in aqueous environments.
  • Henry’s Law Constants: Use NIST thermochemical data to estimate volatilization .
  • Tropospheric Lifetime: Calculate OH radical reaction rates via EPI Suite.
    Cross-reference with experimental half-life data from OECD 301 tests for validation.

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation: Use fume hoods for synthesis and purification steps.
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite).
  • Toxicity Screening: Refer to ACGIH guidelines for exposure limits (e.g., TLV-TWA) .

Q. Advanced: How can researchers investigate the compound’s role in chiral synthesis?

Answer:

  • Chiral Chromatography: Use Chiralpak columns to separate enantiomers.
  • Asymmetric Catalysis: Test with chiral ligands (e.g., BINAP) in hydrogenation.
  • Kinetic Resolution: Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC.
  • Mechanistic Studies: Employ DFT calculations to model transition states .

Q. Basic: What statistical methods validate experimental reproducibility?

Answer:

  • Standard Deviation (SD): Calculate for triplicate measurements.
  • Student’s t-test: Compare means between experimental groups (p < 0.05).
  • Control Charts: Track batch-to-batch variability.
  • Grubbs’ Test: Identify outliers in datasets .

Q. Advanced: How to resolve discrepancies in thermodynamic data (e.g., ΔH, ΔG) for this compound?

Answer:

Calorimetry: Use DSC for direct ΔH measurements.

Vapor Pressure Data: Apply Clausius-Clapeyron equation for ΔG calculations.

Benchmarking: Cross-check with NIST ThermoML entries .

Error Analysis: Quantify instrument precision (±0.5 kJ/mol).

Properties

CAS No.

38228-51-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

6-methylhept-6-en-2-yl acetate

InChI

InChI=1S/C10H18O2/c1-8(2)6-5-7-9(3)12-10(4)11/h9H,1,5-7H2,2-4H3

InChI Key

BJZUDLDYGABDLT-UHFFFAOYSA-N

SMILES

CC(CCCC(=C)C)OC(=O)C

Canonical SMILES

CC(CCCC(=C)C)OC(=O)C

Key on ui other cas no.

38228-51-2

Origin of Product

United States

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